molecular formula C28H25N3O2S B2686122 2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 866726-68-3

2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2686122
CAS No.: 866726-68-3
M. Wt: 467.59
InChI Key: BNVNLIUCDQZKBP-UHFFFAOYSA-N
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Description

The compound contains a chromeno[2,3-d]pyrimidin-4-yl group, a thio group, and two tolyl groups . The tolyl groups are functional groups related to toluene and have the general formula CH3C6H4−R . They are considered nonpolar and hydrophobic groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromeno[2,3-d]pyrimidin-4-yl core, the introduction of the thio group, and the attachment of the tolyl groups. The tolyl groups could potentially be introduced via Williamson etherification or C-C coupling reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromeno[2,3-d]pyrimidin-4-yl group, the thio group, and the tolyl groups. The tolyl groups, for example, are known to be excellent leaving groups in nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and hydrophobic .

Scientific Research Applications

Heterocyclic Synthesis with Activated Nitriles

Research indicates that compounds similar to "2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide" are part of a broader category of chemicals involved in heterocyclic synthesis. Such compounds are derived from reactions involving activated nitriles, leading to the creation of polyfunctionally substituted heterocyclic compounds like pyrimidines, chromenos, and thiophenes. These processes are pivotal in developing new pharmaceuticals and materials with unique biological and chemical properties (Elian, Abdelhafiz, & Abdelreheim, 2014).

Synthesis and Biological Evaluation

Another aspect of scientific research application involves synthesizing and evaluating the biological activities of compounds structurally related to "this compound." Studies have shown that these compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential use in developing new therapeutic agents (Rajanarendar et al., 2012).

Advanced Material Synthesis

Research into compounds with similar structures has also explored their applications in synthesizing advanced materials. For instance, novel derivatives have been synthesized for potential use in material science, highlighting the versatility of these compounds in creating materials with specific properties (Li et al., 2015).

Structural Analysis

Structural analysis and characterization form another significant application area. Studies have detailed the crystal structures of compounds with closely related configurations, providing insights into their molecular geometry and interactions. Such information is crucial for understanding the compound's reactivity and stability, influencing their application in drug design and material science (Subasri et al., 2016).

Properties

IUPAC Name

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-10-12-20(13-11-17)26-30-27-23(15-21-8-5-7-19(3)25(21)33-27)28(31-26)34-16-24(32)29-22-9-4-6-18(2)14-22/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNLIUCDQZKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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